(2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom at the 6-position and an aminoethanol group. This compound is classified as an amino alcohol and is recognized for its potential applications in medicinal chemistry and organic synthesis.
(2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride falls under the category of organic compounds, specifically as an amino alcohol. Its structural features allow it to engage in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
The synthesis of (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification following the synthesis steps.
The molecular formula of (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride is , with a molecular weight of approximately 209.07 g/mol.
Property | Value |
---|---|
Molecular Formula | C7H10Cl2N2O |
Molecular Weight | 209.07 g/mol |
IUPAC Name | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride |
InChI | InChI=1S/C7H10Cl2N2O/c8-7... |
InChI Key | AVUNDUCVDXJOFX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl |
This structure highlights the presence of both the amino and hydroxyl groups, which are crucial for its reactivity and biological interactions .
(2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions due to its functional groups:
The specific conditions under which these reactions occur can significantly affect the yield and selectivity of the products formed.
The mechanism of action for (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride involves its interactions with biological targets, such as receptors or enzymes:
The physical properties of (2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride include:
Chemical properties include:
(2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride has several notable applications:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: